molecular formula C34H26O22 B14171965 Heterophylliin A CAS No. 87687-52-3

Heterophylliin A

Cat. No.: B14171965
CAS No.: 87687-52-3
M. Wt: 786.6 g/mol
InChI Key: NLDMNSXOCDLTTB-UHFFFAOYSA-N
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Description

Heterophylliin A is an ellagitannin monomer isolated from the leaf extract of Corylus heterophylla, a species belonging to the Betulaceae family . Ellagitannins are a type of hydrolyzable tannin, known for their antioxidant properties and potential health benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

Heterophylliin A is typically isolated from natural sources rather than synthesized in a laboratory setting. The extraction process involves using solvents to separate the compound from the plant material, followed by purification steps such as chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Corylus heterophylla leaves. The process includes harvesting the leaves, drying them, and then using solvents like ethanol or methanol for extraction. The extract is then subjected to various purification techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Heterophylliin A, being an ellagitannin, can undergo several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized products.

    Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to yield ellagic acid and glucose.

    Complexation: It can form complexes with metal ions, which can affect its stability and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

    Complexation: Metal salts like ferric chloride are used to study complex formation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Hydrolysis: Ellagic acid and glucose.

    Complexation: Metal-ellagitannin complexes.

Scientific Research Applications

Heterophylliin A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Heterophylliin A involves its ability to scavenge free radicals, thereby reducing oxidative stress. It interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation . For example, it can inhibit the activity of enzymes like cyclooxygenase, which are involved in the inflammatory response.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Heterophylliin A is unique due to its specific molecular structure and the particular biological activities it exhibits. While other ellagitannins share similar antioxidant properties, this compound has distinct interactions with molecular targets, making it a valuable compound for specific therapeutic applications .

Properties

CAS No.

87687-52-3

Molecular Formula

C34H26O22

Molecular Weight

786.6 g/mol

IUPAC Name

[3,4,5,12,21,22,23-heptahydroxy-8,18-dioxo-13-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C34H26O22/c35-12-1-8(2-13(36)21(12)41)30(48)55-29-27(47)34(56-31(49)9-3-14(37)22(42)15(38)4-9)53-18-7-52-32(50)10-5-16(39)23(43)25(45)19(10)20-11(33(51)54-28(18)29)6-17(40)24(44)26(20)46/h1-6,18,27-29,34-47H,7H2

InChI Key

NLDMNSXOCDLTTB-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

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